molecular formula C19H21BrN2O5S B2998163 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide CAS No. 887218-90-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide

Cat. No.: B2998163
CAS No.: 887218-90-8
M. Wt: 469.35
InChI Key: FUHIKDOLQNHFBX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a strategic molecular architecture, combining a 4-bromobenzenesulfonamide group with a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety, linked through a morpholine-containing ethylamine chain. This structure is characteristic of compounds designed to modulate key biological pathways. Its core value lies in its potential as an antiproliferative agent. Compounds with the benzo[d][1,3]dioxol-5-yl group have demonstrated promising cytotoxic activity in research settings, inducing apoptosis in cancer cell lines through mechanisms such as chromatin condensation, DNA fragmentation, and cell cycle arrest at the G2/M phase . Furthermore, the structural similarity of this compound to other bi-aryl meta-pyrimidine derivatives suggests it may function as a kinase inhibitor, targeting critical signaling nodes in cancer cells . The presence of the morpholine ring is a common pharmacophore in drugs and investigational compounds, often contributing to improved solubility and pharmacokinetic properties. Research into analogues indicates that such molecules can exploit metabolic vulnerabilities in tumors; for instance, related compounds have been shown to inhibit mitochondrial function and selectively kill tumor cells under conditions of glucose starvation, a common feature of the tumor microenvironment . This product is intended for non-human research applications only, including but not limited to: in vitro screening for cytotoxic activity, investigation of kinase inhibition pathways, and studies of mitochondrial function in cancer models. It is not for diagnostic or therapeutic use. Researchers can leverage this compound as a chemical tool to explore novel oncotherapeutic strategies and elucidate mechanisms of cell death.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O5S/c20-15-2-4-16(5-3-15)28(23,24)21-12-17(22-7-9-25-10-8-22)14-1-6-18-19(11-14)27-13-26-18/h1-6,11,17,21H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHIKDOLQNHFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H28N2O5S
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 887218-86-2

The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities including mood regulation and anti-inflammatory effects. The sulfonamide group is known for its antibacterial properties due to the inhibition of bacterial dihydropteroate synthase.

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit similar effects:

  • Mechanism : The sulfonamide group inhibits the synthesis of folate in bacteria, thereby preventing bacterial growth.
  • Case Studies : In vitro studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties:

  • In Vivo Studies : Compounds with similar structures have demonstrated significant reductions in carrageenan-induced paw edema in rat models, indicating potential for treating inflammatory conditions .
  • Mechanism : The benzo[d][1,3]dioxole ring may play a role in modulating inflammatory pathways, although specific pathways for this compound require further investigation.

Interaction with Biological Targets

The primary targets of this compound include:

  • Microtubules and Tubulin :
    • The compound may inhibit tubulin polymerization, leading to disrupted microtubule dynamics.
    • This disruption can result in cell cycle arrest and apoptosis in cancer cells .
  • Calcium Channels :
    • Some sulfonamides have been identified as calcium channel inhibitors, suggesting that this compound might also interact with calcium signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus growth
Anti-inflammatoryReduction of paw edema in rat models
Microtubule InteractionInduces cell cycle arrest and apoptosis
Calcium Channel InhibitionPotential modulation of calcium signaling

Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Antibacterial Studies : Research indicates that certain structural modifications enhance antibacterial efficacy against resistant strains.
  • Cardiovascular Effects : Some derivatives have shown promise in modulating cardiovascular responses by affecting perfusion pressure and coronary resistance .
  • Docking Studies : Computational docking analyses have provided insights into the binding affinities of this compound with various biological targets, supporting its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares partial structural similarities with several derivatives documented in the literature:

Morpholinoethyl-Linked Derivatives
  • 2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide (): Structural Overlap: Contains benzo[d][1,3]dioxol-5-yl and morpholinoethyl groups. Key Difference: Features an acetamide linkage instead of a sulfonamide. Synthesis: Yielded 7% as a brown solid with 97.8% purity, suggesting challenges in coupling morpholinoethylamine to complex scaffolds .
Bromobenzene Derivatives
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():
    • Structural Overlap : Contains a brominated benzene ring.
    • Key Difference : Utilizes a benzamide group rather than a sulfonamide.
    • Crystallography : Exhibits two molecules per asymmetric unit, highlighting steric and electronic influences of the bromo substituent .
Benzo[d][1,3]dioxol-5-yl Derivatives
  • (E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (): Structural Overlap: Incorporates benzo[d][1,3]dioxol-5-yl and sulfonamide groups. Key Difference: Lacks the morpholinoethyl chain, instead featuring a propenyl linker. Synthesis: Prepared via methanesulfonyl chloride coupling, indicating compatibility of sulfonamide formation with aromatic systems .
Table 1: Comparative Data for Selected Compounds
Compound Name Key Functional Groups Yield Physical Form Purity Reference
Target Compound Sulfonamide, morpholinoethyl, bromobenzene N/A N/A N/A
Morpholinoethyl-linked acetamide () Acetamide, morpholinoethyl 7% Brown solid 97.8%
4-Bromo-N-(2-nitrophenyl)benzamide () Bromobenzene, benzamide N/A Crystalline N/A
Benzo[d][1,3]dioxol-5-yl sulfonamide () Sulfonamide, propenyl linker N/A Solid N/A
Key Observations:

Synthetic Challenges: Morpholinoethyl coupling (e.g., ) often results in low yields (7–25%), likely due to steric hindrance or reactivity issues .

Impact of Functional Groups: Sulfonamide vs. Bromo Substituent: The bromine atom in 4-bromobenzenesulfonamide may increase lipophilicity and influence π-stacking interactions in biological systems .

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